
Lithium 7-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 7-methyloctanoate is a chemical compound with the molecular formula C9H17LiO2. It is a lithium salt of 7-methyloctanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium 7-methyloctanoate typically involves the neutralization of 7-methyloctanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and crystallization is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Lithium 7-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 7-methyloctanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 7-methyloctanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Lithium 7-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lithium 7-methyloctanoate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness: Lithium 7-methyloctanoate is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other lithium salts.
Propiedades
Número CAS |
94108-50-6 |
|---|---|
Fórmula molecular |
C9H17LiO2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
lithium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
CTAKQHPOILPIRW-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)CCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
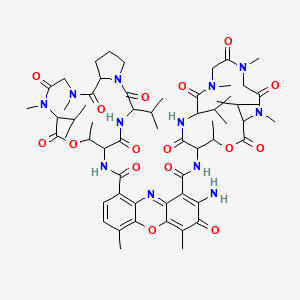
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
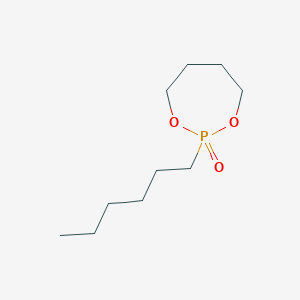
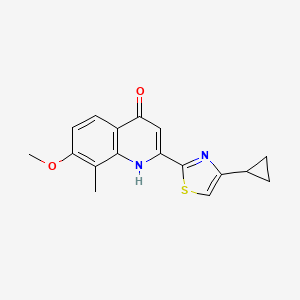

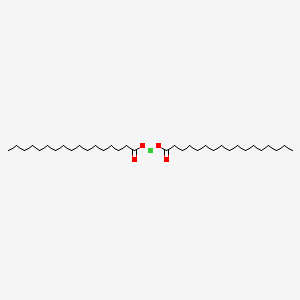
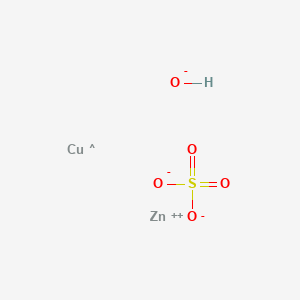
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
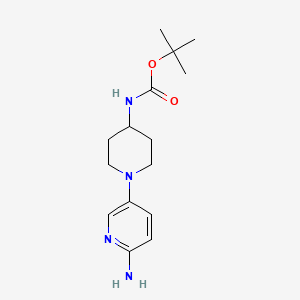
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
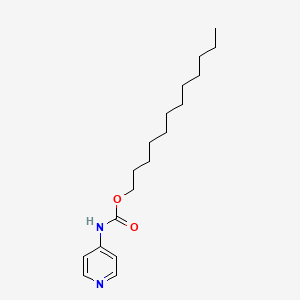
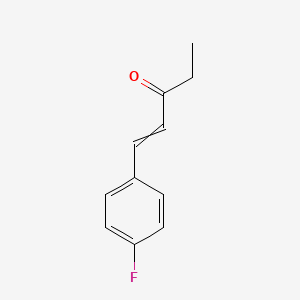
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
